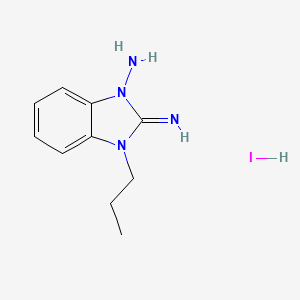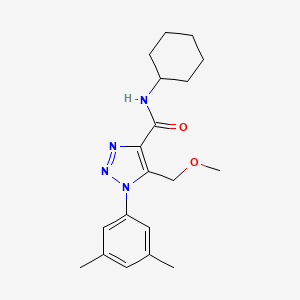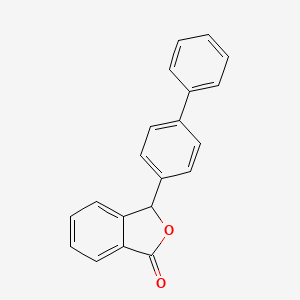![molecular formula C22H27NO4S B5000199 (4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5000199.png)
(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol, also known as MBPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol involves its ability to modulate the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of PDE4, which leads to a reduction in inflammation. It also modulates the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter activity in the brain. This modulation leads to an increase in neurotransmitter activity, making this compound a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of PDE4, which leads to a reduction in inflammation. It also modulates the activity of AChE, which leads to an increase in neurotransmitter activity. This compound has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. It also has anti-cancer properties, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, making it a viable candidate for further research. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on the body. Additionally, its potential side effects and toxicity need to be thoroughly investigated before it can be used as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on (4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol. One direction is to further investigate its mechanism of action and its effects on various enzymes and receptors in the body. Another direction is to study its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, more research is needed to investigate its potential side effects and toxicity, as well as its pharmacokinetics and pharmacodynamics. Overall, this compound has significant potential as a therapeutic agent, and more research is needed to fully understand its effects on the body and its potential applications in medicine.
Synthesemethoden
The synthesis of (4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol involves a multi-step process that includes the reaction of 3-methoxybenzyl chloride with piperidine, followed by the reaction of the resulting compound with (E)-2-phenylvinylsulfonyl chloride. The final step involves the reduction of the sulfonyl group to form this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol has been extensively studied for its potential therapeutic applications in various diseases. Its ability to modulate the activity of certain enzymes and receptors has made it a promising candidate for the treatment of cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. This inhibition leads to a reduction in inflammation, making this compound a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-27-21-9-5-8-20(16-21)17-22(18-24)11-13-23(14-12-22)28(25,26)15-10-19-6-3-2-4-7-19/h2-10,15-16,24H,11-14,17-18H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCBNCBJFWTACQ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CC2(CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5000117.png)

![4-[2-(5-bromo-2-furyl)-1-cyanovinyl]benzonitrile](/img/structure/B5000142.png)

![5-(3-furylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5000144.png)
![4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5000149.png)

![N-(2-{[(1-methyl-2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5000171.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5000177.png)
![2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5000180.png)
![[(4-fluorophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5000185.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5000194.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5000209.png)
